molecular formula C19H12FNOS B5826960 (2E)-2-(2-fluorophenyl)-3-[5-(phenylsulfanyl)furan-2-yl]prop-2-enenitrile

(2E)-2-(2-fluorophenyl)-3-[5-(phenylsulfanyl)furan-2-yl]prop-2-enenitrile

Cat. No.: B5826960
M. Wt: 321.4 g/mol
InChI Key: QFOXSZHUXOLDAT-OWBHPGMISA-N
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Description

(2E)-2-(2-fluorophenyl)-3-[5-(phenylsulfanyl)furan-2-yl]prop-2-enenitrile is an organic compound that belongs to the class of nitriles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-(2-fluorophenyl)-3-[5-(phenylsulfanyl)furan-2-yl]prop-2-enenitrile can be achieved through several synthetic routes. One common method involves the reaction of 2-fluorobenzaldehyde with 5-(phenylsulfanyl)furan-2-carbaldehyde in the presence of a base such as potassium carbonate. The reaction is typically carried out in a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-(2-fluorophenyl)-3-[5-(phenylsulfanyl)furan-2-yl]prop-2-enenitrile can undergo various chemical reactions, including:

    Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted fluorophenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2E)-2-(2-fluorophenyl)-3-[5-(phenylsulfanyl)furan-2-yl]prop-2-enenitrile can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound may be investigated for its potential biological activities. The presence of the fluorophenyl and phenylsulfanyl groups suggests that it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic properties. Compounds with similar structures have been studied for their anti-inflammatory, anticancer, and antimicrobial activities.

Industry

In the industrial sector, this compound may find applications in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (2E)-2-(2-fluorophenyl)-3-[5-(phenylsulfanyl)furan-2-yl]prop-2-enenitrile would depend on its specific interactions with molecular targets. The fluorophenyl group may interact with hydrophobic pockets in proteins, while the phenylsulfanyl group could form covalent bonds with nucleophilic residues. The furan ring may contribute to the overall stability and binding affinity of the compound.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-2-(2-chlorophenyl)-3-[5-(phenylsulfanyl)furan-2-yl]prop-2-enenitrile
  • (2E)-2-(2-bromophenyl)-3-[5-(phenylsulfanyl)furan-2-yl]prop-2-enenitrile
  • (2E)-2-(2-methylphenyl)-3-[5-(phenylsulfanyl)furan-2-yl]prop-2-enenitrile

Uniqueness

The presence of the fluorophenyl group in (2E)-2-(2-fluorophenyl)-3-[5-(phenylsulfanyl)furan-2-yl]prop-2-enenitrile makes it unique compared to its analogs. Fluorine atoms can significantly influence the compound’s lipophilicity, metabolic stability, and binding affinity to biological targets, potentially enhancing its efficacy and selectivity in various applications.

Properties

IUPAC Name

(E)-2-(2-fluorophenyl)-3-(5-phenylsulfanylfuran-2-yl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12FNOS/c20-18-9-5-4-8-17(18)14(13-21)12-15-10-11-19(22-15)23-16-6-2-1-3-7-16/h1-12H/b14-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFOXSZHUXOLDAT-OWBHPGMISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SC2=CC=C(O2)C=C(C#N)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)SC2=CC=C(O2)/C=C(/C#N)\C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12FNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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